molecular formula C21H34O14 B13388557 2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol

2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol

Cat. No.: B13388557
M. Wt: 510.5 g/mol
InChI Key: MITBZAODGSBUIS-UHFFFAOYSA-N
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Description

Rehmannioside C is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rehmannioside C involves the extraction from the roots of Rehmannia glutinosa. The extraction process typically includes the use of solvents such as ethanol or methanol, followed by purification steps like column chromatography to isolate the compound .

Industrial Production Methods

Industrial production of Rehmannioside C is generally carried out through large-scale extraction processes. These processes involve the use of advanced techniques like ultra-performance liquid chromatography coupled with photodiode array detector (UPLC-PDA) to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Rehmannioside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Rehmannioside C, which may exhibit enhanced or altered pharmacological activities .

Mechanism of Action

Rehmannioside C exerts its effects through multiple molecular targets and pathways. It activates the Nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, leading to the reduction of pro-inflammatory cytokines. This compound also interacts with various proteins involved in oxidative stress and apoptosis, thereby providing neuroprotective and anti-inflammatory benefits .

Comparison with Similar Compounds

Rehmannioside C is often compared with other iridoid glycosides such as Rehmannioside A, Rehmannioside B, and Shanzhiside. While all these compounds share similar core structures, Rehmannioside C is unique due to its specific glycosidic linkages and the presence of additional functional groups that enhance its pharmacological properties .

List of Similar Compounds

Rehmannioside C stands out for its potent anti-inflammatory and neuroprotective effects, making it a valuable compound in both traditional and modern medicine.

Properties

Molecular Formula

C21H34O14

Molecular Weight

510.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3

InChI Key

MITBZAODGSBUIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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